molecular formula C18H15Cl2NO2 B2813218 (6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride CAS No. 1170172-16-3

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

Cat. No. B2813218
CAS RN: 1170172-16-3
M. Wt: 348.22
InChI Key: HIEOMWWMJYLUFC-UHFFFAOYSA-N
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Description

“(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C18H15Cl2NO2 . It is also known by its IUPAC name "(2-methyl-4-phenyl-3-quinolinyl)acetic acid hydrochloride" .

Scientific Research Applications

Structural and Molecular Insights

Investigations into various derivatives of quinolino and quinazolin compounds provide insights into their crystal structures and molecular shapes. For instance, structural studies on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino derivatives show that molecular conformations are unaffected by substitution patterns, leading to similar molecular geometries across different derivatives. This kind of research is vital for understanding the intrinsic properties of these compounds and their potential applications in fields such as material science and drug design (Yamuna et al., 2010).

Synthesis and Transformation Processes

The transformation of quinolin derivatives under different conditions has been a subject of interest. For instance, the stepwise transformation of certain dihydroquinolin derivatives into amides and then into acids has been reported to be efficient with specific derivatives. Such studies on chemical transformations are crucial for optimizing synthetic routes and developing new chemical entities (Ukrainets et al., 2013).

Antimicrobial Studies

Compounds containing the quinoline structure have been synthesized and tested for antimicrobial activity. For example, derivatives synthesized from 2-phenylquinazolin were evaluated for their antimicrobial activities against a range of bacterial and fungal strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Le et al., 2018).

properties

IUPAC Name

2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2.ClH/c1-11-14(10-17(21)22)18(12-5-3-2-4-6-12)15-9-13(19)7-8-16(15)20-11;/h2-9H,10H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEOMWWMJYLUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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